BenchChemオンラインストアへようこそ!

1-(4-methoxyphenyl)-3,5-dimethyl-1H-Pyrazole

PDE4 inhibition IC50 comparison pyrazole scaffold

1-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole (CAS 218632-21-4) is an N-aryl-3,5-dimethylpyrazole that serves as a privileged heterocyclic building block in medicinal chemistry and materials science. The compound shares its 3,5-dimethylpyrazole core with numerous bioactive analogs but is distinguished by the 4-methoxy substituent on the N1-phenyl ring, which modulates electronic character, lipophilicity, and hydrogen-bonding capacity relative to halogen or alkyl congeners.

Molecular Formula C12H14N2O
Molecular Weight 202.257
CAS No. 218632-21-4
Cat. No. B2758182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxyphenyl)-3,5-dimethyl-1H-Pyrazole
CAS218632-21-4
Molecular FormulaC12H14N2O
Molecular Weight202.257
Structural Identifiers
SMILESCC1=CC(=NN1C2=CC=C(C=C2)OC)C
InChIInChI=1S/C12H14N2O/c1-9-8-10(2)14(13-9)11-4-6-12(15-3)7-5-11/h4-8H,1-3H3
InChIKeyRMNFRZLDCSVIFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methoxyphenyl)-3,5-dimethyl-1H-Pyrazole (CAS 218632-21-4): Chemical Identity, Core Scaffold, and Procurement Rationale


1-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole (CAS 218632-21-4) is an N-aryl-3,5-dimethylpyrazole that serves as a privileged heterocyclic building block in medicinal chemistry and materials science. The compound shares its 3,5-dimethylpyrazole core with numerous bioactive analogs but is distinguished by the 4-methoxy substituent on the N1-phenyl ring, which modulates electronic character, lipophilicity, and hydrogen-bonding capacity relative to halogen or alkyl congeners [1]. This substitution pattern has been exploited in phosphodiesterase 4 (PDE4) inhibitor discovery, where the methoxyphenyl-bearing ethyl ester derivative was co-crystallized with PDE4D and used iteratively to achieve a 4 000-fold potency improvement [2].

Why 1-(4-Methoxyphenyl)-3,5-dimethyl-1H-Pyrazole Cannot Be Replaced by Halogen- or Alkyl-Substituted Analogues


The 4-methoxy group on the N1-phenyl ring is not a passive spectator; it actively reshapes the compound's electronic profile, hydrogen-bonding network, and metabolic fate. In PDE4 inhibitor campaigns, replacing the 4-methoxy substituent with hydrogen (i.e., the unsubstituted phenyl analog) or halogens (Cl, Br) consistently alters both the binding pose and the inhibitory potency, as documented by co-crystal structures and IC50 data [1]. Furthermore, the methoxy group serves as a synthetic handle for demethylation to the phenol, enabling late-stage diversification that is unavailable to the 4-methyl or 4-halo analogs [2]. These differences mean that direct substitution with a close analog will not reproduce the biological or synthetic properties of the methoxyphenyl derivative.

Quantitative Differentiation of 1-(4-Methoxyphenyl)-3,5-dimethyl-1H-Pyrazole Against Closest Analogs


PDE4 Inhibitory Potency: 4-Methoxy Derivative vs. Unsubstituted Phenyl Analog

The ethyl ester of 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole (i.e., ethyl 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate) exhibits an IC50 of 5 900 nM against PDE4B, whereas the corresponding unsubstituted phenyl analog (ethyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate) displays an IC50 of 270 nM against PDE4D [1]. Although the assays differ in isoform (PDE4B vs. PDE4D), the ~22-fold potency difference underscores that the 4-methoxy substituent profoundly modulates enzyme inhibition—an effect confirmed by the iterative scaffold optimization described by Card et al., where the methoxyphenyl ester was one of the key co-crystallized ligands that guided a 4 000-fold potency gain [2].

PDE4 inhibition IC50 comparison pyrazole scaffold

Structural Biology Validation: Co-Crystal Structure of the 4-Methoxy Derivative with PDE4D

The 4-methoxy-bearing pyrazole ester (PDB ligand ID 4DE) was co-crystallized with human PDE4D catalytic domain at 1.70 Å resolution (PDB 1Y2D), revealing a binding mode in which the methoxyphenyl group occupies a hydrophobic pocket adjacent to the catalytic site, while the pyrazole ring sandwiches between Phe372 and Ile336 [1]. This structural information is absent for the 4-chloro, 4-bromo, or 4-methyl analogs in the same series, making the 4-methoxy derivative uniquely validated as a co-crystallographic probe for PDE4 structure-based drug design.

X-ray crystallography PDE4D co-crystal scaffold-based design

Electronic and Physicochemical Differentiation: 4-OCH₃ vs. 4-Cl, 4-Br, and 4-CH₃ Analogs

The 4-methoxy substituent imparts a Hammett σₚ value of –0.27 (electron-donating), contrasting with the electron-withdrawing halogen analogs (σₚ = +0.23 for Cl, +0.23 for Br) and the weakly electron-donating methyl analog (σₚ = –0.17) [1]. This electronic difference translates into altered hydrogen-bonding capability: the methoxy oxygen can act as a hydrogen-bond acceptor, whereas the 4-Cl, 4-Br, and 4-CH₃ substituents lack this functionality. Additionally, the calculated octanol-water partition coefficient for the parent 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole (predicted logP ~2.8) is about 0.5–0.7 log units lower than the 4-chloro analog (predicted logP ~3.3–3.5), indicating improved aqueous solubility potential [2].

Hammett substituent constant lipophilicity solubility

Synthetic Accessibility and Building-Block Versatility: Direct Condensation vs. Multi-Step Routes for Halogen Analogs

1-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole is synthesized via a single-step condensation of commercially available 4-methoxyphenylhydrazine hydrochloride with 2,4-pentanedione in acetic acid, typically yielding >80% crude product [1]. The 4-chloro and 4-bromo analogs, while also accessible via the same general route, often require additional purification due to dehalogenation side reactions under acidic conditions. Moreover, the 4-methoxy substituent provides a direct synthetic path to 4-hydroxy derivatives via BBr₃ or HBr demethylation, enabling late-stage functionalization for library synthesis that is unavailable to 4-methyl or 4-halo analogs without cumbersome protecting-group strategies [2].

one-pot synthesis building block heterocyclic chemistry

Ionic Liquid Precursor: Tunable Protic Pyrazolium Salts with p-OCH₃ Substitution

The 4-methoxy-substituted pyrazole has been employed as the neutral base precursor for a tunable protic pyrazolium hexafluorophosphate salt (compound 2c in the study), alongside its p-Cl (2a) and p-Br (2b) congeners . While all three salts form ionic liquids, the p-OCH₃ variant exhibited distinct thermal behavior and ion-pairing properties attributed to the electron-donating nature of the methoxy group, which alters the acidity of the pyrazolium N–H proton and consequently the hydrogen-bonding network in the ionic liquid matrix .

ionic liquids pyrazolium salts materials chemistry

Absence of Off-Target Alerts: In Silico Safety Profiling vs. Halogen Analogs

Computational profiling of the parent scaffold indicates that the 4-methoxy derivative lacks the structural alerts associated with the 4-chloro and 4-bromo analogs, namely the potential for aryl halide metabolic activation via CYP450-mediated oxidation to reactive quinone-like intermediates [1]. While the 4-methoxy group can undergo O-demethylation, this pathway generally produces a phenolic metabolite with lower toxicological concern compared to the electrophilic species generated from halogen-substituted aromatics. This in silico distinction, while not a direct toxicity measurement, is relevant for early-stage hit triaging where halogen-containing scaffolds may be deprioritized [2].

in silico toxicology drug-likeness structural alerts

Optimal Research and Industrial Deployment Scenarios for 1-(4-Methoxyphenyl)-3,5-dimethyl-1H-Pyrazole


Structure-Guided PDE4 Inhibitor Design Using Co-Crystallographic Data

The co-crystal structure of the 4-methoxy-bearing pyrazole ester with human PDE4D (PDB 1Y2D, 1.70 Å resolution) provides a validated starting point for fragment-growing and scaffold-hopping campaigns. Medicinal chemistry teams can use the deposited coordinates to perform docking studies, molecular dynamics simulations, and structure-based pharmacophore modeling, leveraging the unique methoxy-mediated hydrogen-bond interactions that are not available for the 4-halo or 4-methyl analogs [1].

Focused Pyrazole Library Synthesis with Late-Stage Diversification Capability

The 4-methoxy group serves as a masked phenol, enabling high-yield, one-step assembly of the pyrazole core followed by quantitative demethylation to the 4-hydroxyphenyl derivative. This strategy permits late-stage diversification through O-alkylation, sulfonylation, or carbamoylation, providing access to compound libraries that are synthetically inaccessible from the 4-chloro or 4-bromo analogs without costly protecting-group manipulations [2].

Task-Specific Ionic Liquid Development Exploiting Tunable Protic Pyrazolium Chemistry

The 4-methoxyphenyl pyrazole can be protonated to form protic pyrazolium salts whose thermal properties and ion-pairing dynamics are distinct from those of the p-Cl and p-Br congeners. Researchers developing ionic liquids for CO₂ capture, electrolyte, or solvent applications can use the methoxy variant to fine-tune hydrogen-bond donor strength and melting point within a systematic p-substituted phenyl series .

Early-Stage Hit Triage with Reduced Metabolic Activation Risk

In hit-to-lead programs where halogen-containing scaffolds are deprioritized due to concerns about CYP450-mediated bioactivation, the 4-methoxyphenyl derivative offers a structurally analogous but metabolically distinct alternative. In silico profiling indicates that O-demethylation to a phenol is the dominant metabolic pathway, avoiding the electrophilic intermediates associated with aryl halides. This makes the compound a strategic choice for maintaining pyrazole scaffold exploration while mitigating early toxicology risks [3].

Quote Request

Request a Quote for 1-(4-methoxyphenyl)-3,5-dimethyl-1H-Pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.